molecular formula C8H9Cl2N3 B1418820 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 635698-50-9

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B1418820
CAS No.: 635698-50-9
M. Wt: 218.08 g/mol
InChI Key: RBVKAUNFZLPMEO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to a seven-membered azepine ring. The dichloro substitution at positions 2 and 4 of the pyrimidine core enhances its electrophilicity, making it a versatile intermediate for further functionalization. This compound is synthesized via multi-step protocols involving condensation of substituted pyrimidines with amines or amino acid esters, followed by cyclization and reduction steps . Its structural uniqueness lies in the azepine ring, which distinguishes it from diazepine-containing analogs (e.g., pyrimido[4,5-e][1,4]diazepinones) that exhibit different conformational flexibility and biological interactions .

Properties

IUPAC Name

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKAUNFZLPMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672135
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635698-50-9
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation can lead to the formation of more oxidized species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[4,5-e][1,4]diazepinones

  • Structure : These compounds feature a pyrimidine fused to a 1,4-diazepine ring (seven-membered ring with two nitrogen atoms).
  • Synthesis : Prepared from 4,6-dichloropyrimidine aldehyde and amines, forming a bis-electrophilic intermediate that undergoes cyclization .
  • Key Differences :
    • The diazepine ring introduces an additional nitrogen atom, altering hydrogen-bonding capacity and solubility.
    • Demonstrated utility in generating libraries of 33-membered derivatives for drug discovery .
    • Lower electrophilicity compared to 2,4-dichloro-pyrimidoazepines due to fewer halogen substituents.

Pyrimido[4,5-d]pyrimidines

  • Structure : Contain two fused pyrimidine rings.
  • Biological Relevance: Act as cyclin-dependent kinase 2 (CDK2) inhibitors.
  • Key Differences :
    • Rigid planar structure vs. the flexible azepine ring in the target compound.
    • Broader kinase inhibition profiles due to dual pyrimidine motifs.

TRPV1-Modulating Pyrimidoazepines

  • Structure: Derivatives such as 1,2-diaminoethane-substituted-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines.
  • Activity: Potent TRPV1 antagonists with improved metabolic stability and bioavailability. Substituents like diaminoethane enhance target engagement .
  • Key Differences :
    • The 2,4-dichloro derivative lacks polar side chains critical for TRPV1 binding but offers a reactive scaffold for introducing such groups.
    • Demonstrated efficacy in pain and inflammatory bowel disease models .

Antitumor Pyrimidoazepines (e.g., TAK-960)

  • Structure : 9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-pyrimido[4,5-b][1,4]diazepine derivatives.
  • Activity: Polo-like kinase (PLK) inhibitor with nanomolar potency in colorectal cancer models .
  • Key Differences :
    • Fluorine and cyclopentyl groups enhance hydrophobic interactions and metabolic stability.
    • The 2,4-dichloro analog’s simpler structure allows cost-effective synthesis but requires optimization for kinase selectivity.

Structural and Functional Data Comparison

Compound Core Structure Key Substituents Biological Activity Synthetic Yield
2,4-Dichloro-pyrimidoazepine Pyrimido[4,5-d]azepine 2-Cl, 4-Cl Intermediate for derivatization 60–75%
Pyrimido[4,5-e][1,4]diazepinones Pyrimido[1,4]diazepine Variable at C4, C6, C8, C9 Library synthesis for screening 70–95%
TRPV1 Antagonists Pyrimido[4,5-d]azepine Diaminoethane, aryl groups Pain, inflammation 50–65%
TAK-960 (Antitumor) Pyrimido[4,5-b][1,4]diazepine Cyclopentyl, difluoro, methyl PLK inhibition (IC₅₀ = 2 nM) 40–55%

Biological Activity

2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS No. 635698-50-9) is a compound belonging to the class of pyrimidoazepines. Its unique structure and biological properties have garnered attention in pharmacological research. This article aims to summarize the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C8H9Cl2N3
  • Molecular Weight : 254.55 g/mol
  • CAS Number : 635698-50-9
  • Synonyms : 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine hydrochloride

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Notable findings include:

  • TRPV1 Antagonism : Research indicates that tetrahydropyrimidoazepines can serve as potent antagonists of the TRPV1 receptor. This receptor is involved in pain perception and inflammatory responses. The compound has shown significant in vitro and in vivo potency against TRPV1, suggesting potential applications in pain management and anti-inflammatory therapies .
  • Neuroactive Properties : The compound's structural features suggest it may exhibit neuroactive properties similar to other pyrimidine derivatives. Studies have indicated that related compounds possess neuroleptic activities useful in treating psychotic disorders such as schizophrenia .
  • Anticancer Potential : Preliminary studies have suggested that derivatives of pyrimidoazepines may demonstrate cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, the broader class shows promise in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
TRPV1 AntagonismPotent antagonist activity; potential for pain management
Neuroleptic ActivitySimilarities with antipsychotic agents; potential treatment for schizophrenia
CytotoxicityPotential anticancer activity against various cell lines

Case Study: TRPV1 Antagonism

In a study exploring the pharmacological profiles of tetrahydropyrimidoazepines, researchers synthesized several compounds utilizing the tetrahydro-pyrimidoazepine core as a bioisosteric replacement for piperazine-urea structures. The results indicated that these compounds exhibited strong antagonistic effects on TRPV1 receptors with favorable selectivity profiles and acceptable pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

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